molecular formula C22H28N2S2 B300363 3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}

3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}

Cat. No. B300363
M. Wt: 384.6 g/mol
InChI Key: MGGIWTOVKGPVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is also known as TMC-95A and is a member of the cyclopenta[c]pyridine family of compounds.

Mechanism of Action

The mechanism of action of '3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}' is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that '3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}' has a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using '3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}' in lab experiments is its potent antitumor activity. This makes it a valuable compound for studying the mechanisms of cancer growth and developing new cancer treatments. Additionally, its antibacterial and antifungal activity make it useful in the development of new antibiotics.
One limitation of using '3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}' in lab experiments is its relatively low yield and purity. This can make it difficult to obtain enough of the compound for large-scale experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several potential future directions for research on '3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}'. One area of interest is in the development of new cancer treatments. Further studies could help to elucidate the compound's mechanism of action and identify potential targets for drug development. Additionally, research could focus on improving the yield and purity of the compound to make it more accessible for large-scale experiments.
Another potential area of research is in the development of new antibiotics. Studies have shown that '3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}' has antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Further studies could help to identify the specific mechanisms of action and optimize the compound for use as a therapeutic agent.
Conclusion
In conclusion, '3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}' is a compound with significant potential in various fields, including pharmaceuticals, agriculture, and materials science. Its potent antitumor activity and antibacterial and antifungal properties make it a valuable compound for research. Further studies could help to elucidate its mechanism of action and identify potential targets for drug development. Additionally, research could focus on improving the yield and purity of the compound to make it more accessible for large-scale experiments.

Synthesis Methods

The synthesis of '3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}' involves the reaction of 2,6-dimethylpyridine with isopropylthiol in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere at high temperature and pressure to yield the desired product. The yield of the compound is typically around 50-60%, and the purity can be improved by recrystallization.

Scientific Research Applications

'3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}' has been studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. This compound has been found to have potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

Product Name

3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}

Molecular Formula

C22H28N2S2

Molecular Weight

384.6 g/mol

IUPAC Name

1-propan-2-ylsulfanyl-3-(1-propan-2-ylsulfanyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine

InChI

InChI=1S/C22H28N2S2/c1-13(2)25-21-17-9-5-7-15(17)11-19(23-21)20-12-16-8-6-10-18(16)22(24-20)26-14(3)4/h11-14H,5-10H2,1-4H3

InChI Key

MGGIWTOVKGPVEB-UHFFFAOYSA-N

SMILES

CC(C)SC1=C2CCCC2=CC(=N1)C3=NC(=C4CCCC4=C3)SC(C)C

Canonical SMILES

CC(C)SC1=C2CCCC2=CC(=N1)C3=NC(=C4CCCC4=C3)SC(C)C

Origin of Product

United States

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